molecular formula C13H19NOS B7998744 4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine

4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine

Cat. No.: B7998744
M. Wt: 237.36 g/mol
InChI Key: PSSZLBLWDXKLMG-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxy group, a methylthiophenyl group, and a methylpiperidine moiety

Preparation Methods

The synthesis of 4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiophenyl ketone with 1-methylpiperidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-100°C. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The methylthiophenyl group can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group and the methylthiophenyl moiety play crucial roles in its binding to target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine can be compared with other similar compounds, such as:

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group but differ in their core structure and biological activity.

    4-Hydroxy-2-pyrones: These compounds have a similar hydroxy group but are part of a different chemical class with distinct properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-methyl-4-(4-methylsulfanylphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-14-9-7-13(15,8-10-14)11-3-5-12(16-2)6-4-11/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSZLBLWDXKLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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